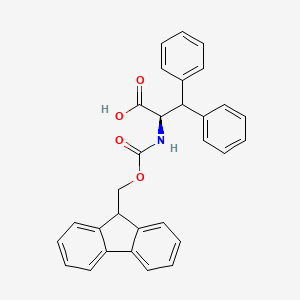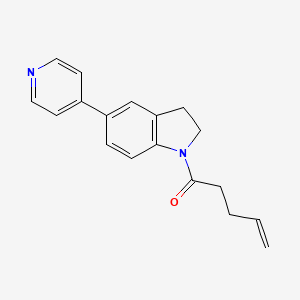![molecular formula C25H23N5O6 B2511024 N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260634-78-3](/img/structure/B2511024.png)
N-[4-(acetylamino)phenyl]-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an acetylamino group, an oxadiazole ring, and a dimethoxyphenyl group. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. These groups are likely to influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial and Hemolytic Activities
- Synthesis and Evaluation of 1,3,4-Oxadiazole Derivatives : A study by Gul et al. (2017) involved the synthesis of 1,3,4-oxadiazole compounds, which showed significant antimicrobial activity against selected microbial species. Some compounds in this series demonstrated lower toxicity and were proposed for further biological screenings (Gul et al., 2017).
Synthesis and Biological Assessment
- Development of Novel Acetamides : A study by Karpina et al. (2019) focused on the synthesis of novel acetamides with an 1,2,4-oxadiazole cycle. These compounds showed diverse biological properties, indicating their potential for pharmacological applications (Karpina et al., 2019).
Inhibitory Properties
- Inhibition of Five-Lipoxygenase Activity Protein : Research by Latli et al. (2015) identified a novel compound as an effective inhibitor of the five-lipoxygenase activity protein, demonstrating notable pharmacokinetic properties (Latli et al., 2015).
Antibacterial Agents
- Synthesis of Antibacterial Derivatives : Ramalingam et al. (2019) synthesized various derivatives with antibacterial properties, indicating the therapeutic potential of these compounds in combating bacterial infections (Ramalingam et al., 2019).
Pharmacological Evaluation
- Computational and Pharmacological Analysis : Research by Faheem (2018) involved computational and pharmacological evaluations of oxadiazole and pyrazole derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
NMR Study of Oxadiazole Derivatives
- NMR Characterization of Novel Compounds : A study by Ying-jun (2012) focused on the NMR analysis of a novel 1,3,4-oxadiazole derivative, providing detailed structural insights (Ying-jun, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-15(31)26-17-7-9-18(10-8-17)27-22(32)14-30-12-4-5-19(25(30)33)24-28-23(29-36-24)16-6-11-20(34-2)21(13-16)35-3/h4-13H,14H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAOXZNGAVCQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2510941.png)


![8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2510944.png)
![7-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2510945.png)

![6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B2510947.png)
![N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2510949.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2510950.png)

![N-(cyclohexylmethyl)-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2510954.png)
![Ethyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2510955.png)
![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2510958.png)
![(2Z)-3-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2510964.png)